alpha-Methyl-N-phenyl-1H-benzotriazole-1-methanamine
Overview
Description
Alpha-Methyl-N-phenyl-1H-benzotriazole-1-methanamine: is a chemical compound with the molecular formula C14H14N4 and a molecular weight of 238.29 g/mol . It is known for its unique structure, which includes a benzotriazole ring substituted with a methyl group and a phenyl group attached to a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-N-phenyl-1H-benzotriazole-1-methanamine typically involves the reaction of 1H-benzotriazole , acetaldehyde , and aniline . The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Catalysts: Acidic or basic catalysts may be used to enhance the reaction rate and yield.
Solvents: Common solvents include ethanol or methanol, which help dissolve the reactants and provide a medium for the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity . The use of continuous flow reactors and automated systems can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Alpha-Methyl-N-phenyl-1H-benzotriazole-1-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with halogen or other substituents replacing hydrogen atoms.
Scientific Research Applications
Alpha-Methyl-N-phenyl-1H-benzotriazole-1-methanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of alpha-Methyl-N-phenyl-1H-benzotriazole-1-methanamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Binding to Nucleic Acids: Affecting gene expression and protein synthesis.
Comparison with Similar Compounds
- N-Phenyl-1H-benzotriazole-1-methanamine
- Alpha-Methyl-1H-benzotriazole-1-methanamine
- N-Phenyl-1H-benzotriazole
Uniqueness: Alpha-Methyl-N-phenyl-1H-benzotriazole-1-methanamine is unique due to the presence of both a methyl group and a phenyl group attached to the benzotriazole ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-[1-(benzotriazol-1-yl)ethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-11(15-12-7-3-2-4-8-12)18-14-10-6-5-9-13(14)16-17-18/h2-11,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIOCSMHAVCKMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(NC1=CC=CC=C1)N2C3=CC=CC=C3N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392602 | |
Record name | alpha-Methyl-N-phenyl-1H-benzotriazole-1-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122062-68-4 | |
Record name | alpha-Methyl-N-phenyl-1H-benzotriazole-1-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-Methyl-N-phenyl-1H-benzotriazole-1-methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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